molecular formula C28H31ClN4O4 B2395343 N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide CAS No. 865655-67-0

N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

Cat. No. B2395343
CAS RN: 865655-67-0
M. Wt: 523.03
InChI Key: WRYHAYGAPBRXLO-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide is a useful research compound. Its molecular formula is C28H31ClN4O4 and its molecular weight is 523.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives have been synthesized and characterized for potential antimicrobial properties. Desai et al. (2007) described the synthesis of new quinazolines as potential antimicrobial agents, highlighting their antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans Desai, Shihora, & Moradia, 2007. Similarly, a study by Patel and Shaikh (2011) explored the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, underscoring the potential of quinazoline derivatives in combating microbial infections Patel & Shaikh, 2011.

Antitumor Activity

Quinazolinone derivatives have also been investigated for their antitumor activity. Al-Suwaidan et al. (2016) designed and synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant in vitro antitumor activity. This study suggests that certain quinazolinone derivatives could serve as promising candidates for cancer treatment Al-Suwaidan et al., 2016.

Anticonvulsant Activity and Pharmacokinetic Performance

The design and synthesis of quinazolinyl acetamides have been linked to analgesic and anti-inflammatory activities. For instance, Yadav and Tripathi (2019) explored the anticonvulsant activity and pharmacokinetic performance of N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin-2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclo Hexylidene] hydrazinecarboxamide, demonstrating its efficacy in various seizure models Yadav & Tripathi, 2019.

Corrosion Inhibition

Quinazoline derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. Kumar et al. (2020) investigated the corrosion inhibition ability of quinazoline derivatives on mild steel in HCl medium, showcasing their high efficiency in protecting metals from corrosion Kumar et al., 2020.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN4O4/c29-23-12-6-4-10-21(23)18-31-25(34)15-17-32-27(36)22-11-5-7-13-24(22)33(28(32)37)19-26(35)30-16-14-20-8-2-1-3-9-20/h4-8,10-13H,1-3,9,14-19H2,(H,30,35)(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYHAYGAPBRXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

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